Leteprinim Potassium Salt

Vue d'ensemble

Description

- It acts as a neurotrophic agent , stimulating the release of nerve growth factors and enhancing neuron survival in the brain .

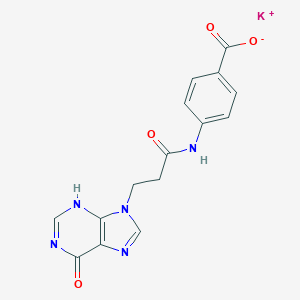

- Its chemical structure is represented as:

C15H12KN5O4

.

Letéprinim potassium: is a and a derivative of .

Preparation Methods

- Unfortunately, specific synthetic routes and reaction conditions for Leteprinim potassium are not widely documented in the literature.

- it is available commercially, and industrial production methods likely involve specialized chemical processes.

Chemical Reactions Analysis

- Leteprinim potassium undergoes various reactions, including:

Reduction: Reduction reactions involve the addition of electrons. Leteprinim potassium may participate in such processes.

Other Transformations: Further investigations are needed to explore its reactivity.

- Common reagents and conditions are not well-documented, but research continues to uncover its chemical behavior.

- Major products formed from reactions with Leteprinim potassium remain an area of study.

Scientific Research Applications

Neuroprotection: Leteprinim potassium has shown promise in protecting neurons from damage.

Cognitive Enhancement: It enhances working memory in animal models.

Potential Therapeutic Use: Research explores its application in neurodegenerative disorders, including Alzheimer’s disease.

Cellular Defense Against Reactive Oxygen Species (ROS): Leteprinim potassium increases heme-oxygenase 1 and 2 mRNA levels, contributing to cellular defense.

Mechanism of Action

- The exact mechanism remains under investigation.

- Leteprinim potassium induces brain-derived neurotrophic factor (BDNF) mRNA production following spinal cord lesions and nerve growth factor (NGF) mRNA production in the basal forebrain.

- It reduces glutamate toxicity in cultured hippocampal neurons.

Comparison with Similar Compounds

- Leteprinim potassium’s uniqueness lies in its neurotrophic properties.

- Similar compounds include other neuroprotective agents and nootropics.

Applications De Recherche Scientifique

Neuroprotection: Leteprinim potassium has shown promise in protecting neurons from damage.

Cognitive Enhancement: It enhances working memory in animal models.

Potential Therapeutic Use: Research explores its application in neurodegenerative disorders, including Alzheimer’s disease.

Cellular Defense Against Reactive Oxygen Species (ROS): Leteprinim potassium increases heme-oxygenase 1 and 2 mRNA levels, contributing to cellular defense.

Mécanisme D'action

Target of Action

Leteprinim Potassium Salt is a hypoxanthine derivative that primarily targets neurons in the brain . It stimulates the release of nerve growth factors, which play a crucial role in the survival and growth of neurons .

Mode of Action

Leteprinim interacts with its neuronal targets by enhancing the release of nerve growth factors . This interaction results in the survival and growth of neurons .

Biochemical Pathways

The primary biochemical pathway affected by Leteprinim involves the production of nerve growth factors . The compound induces the production of brain-derived neurotrophic factor (BDNF) mRNA following spinal cord lesions, and nerve growth factor (NGF) mRNA production in the basal forebrain . These factors are essential for neuronal survival and growth .

Result of Action

This compound has been shown to have neuroprotective effects. It enhances nerve growth factor-induced neurite growth in PC12 cells and increases the production of synaptophysin . It also reduces impairments in locomotor function and decreases the amount of necrotic tissue and the number of reactive astrocytes in the spinal cord . Furthermore, it reduces hypoxia-induced decreases in neuronal density in the hippocampal CA1, CA3, and dentate gyrus regions .

Action Environment

Analyse Biochimique

Biochemical Properties

Leteprinim Potassium Salt plays a significant role in biochemical reactions, particularly in the nervous system. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. For instance, it enhances nerve growth factor-induced neurite outgrowth in PC12 cells and increases the production of synaptophysin . These interactions suggest that this compound may modulate synaptic plasticity and neuronal growth.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to reduce hypoxia-induced decreases in neuronal density in the hippocampal regions and decrease the number of caspase-3 and TUNEL-positive cells in neonatal rats . These effects indicate that this compound may protect against neuronal damage and promote cell survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it induces the production of brain-derived neurotrophic factor (BDNF) mRNA and nerve growth factor (NGF) mRNA in the brain . These molecular interactions highlight the compound’s role in promoting neuroprotection and cognitive enhancement.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound has demonstrated stability and long-term effects on cellular function in both in vitro and in vivo studies. For instance, in a rat model of spinal crush injury, this compound reduced impairments in locomotor function and decreased necrotic tissue over a 21-day period . These findings suggest that the compound maintains its efficacy over extended durations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dose of 30 mg/kg, it enhances working memory in young mice and reduces memory errors in older mice with mild to moderate age-induced memory deficits . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It is transported into the brain by a nonsaturable influx mechanism and out of the brain by a saturable efflux mechanism . These transport mechanisms ensure the compound’s effective localization and accumulation in target tissues.

Méthodes De Préparation

- Unfortunately, specific synthetic routes and reaction conditions for Leteprinim potassium are not widely documented in the literature.

- it is available commercially, and industrial production methods likely involve specialized chemical processes.

Analyse Des Réactions Chimiques

- Leteprinim potassium undergoes various reactions, including:

Reduction: Reduction reactions involve the addition of electrons. Leteprinim potassium may participate in such processes.

Other Transformations: Further investigations are needed to explore its reactivity.

- Common reagents and conditions are not well-documented, but research continues to uncover its chemical behavior.

- Major products formed from reactions with Leteprinim potassium remain an area of study.

Comparaison Avec Des Composés Similaires

- Leteprinim potassium’s uniqueness lies in its neurotrophic properties.

- Similar compounds include other neuroprotective agents and nootropics.

Activité Biologique

Potassium;4-[3-(6-oxo-3H-purin-9-yl)propanoylamino]benzoate, also known as AIT-082, is a derivative of hypoxanthine and has garnered attention for its potential therapeutic applications. This compound is characterized by its unique structure, which includes a purine moiety and a benzoate group, suggesting diverse biological activities.

Chemical Structure

The chemical formula for potassium;4-[3-(6-oxo-3H-purin-9-yl)propanoylamino]benzoate is . The compound features a potassium ion associated with the carboxylic acid group of the benzoate, enhancing its solubility and bioavailability.

Biological Activity Overview

The biological activity of AIT-082 has been primarily studied in the context of its effects on cellular processes, including:

- Antitumor Activity : AIT-082 has shown promise in inhibiting tumor growth in various cancer cell lines. Studies indicate that it may induce apoptosis through the activation of specific signaling pathways.

- Neuroprotective Effects : Research suggests that AIT-082 may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative diseases.

- Antiviral Properties : Preliminary studies indicate that AIT-082 may exhibit antiviral activity, particularly against certain strains of viruses due to its ability to interfere with viral replication mechanisms.

Antitumor Efficacy

A study conducted on human cancer cell lines demonstrated that AIT-082 significantly inhibited cell proliferation. The mechanism was linked to the modulation of the MAPK signaling pathway, which is crucial for cell growth and survival.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast) | 10 | Inhibition of cell cycle progression |

| A549 (Lung) | 20 | Suppression of MAPK pathway |

Neuroprotective Effects

In a murine model of neurodegeneration induced by oxidative stress, AIT-082 treatment resulted in reduced neuronal loss and improved cognitive function. The compound's antioxidant properties were highlighted as a key factor in its neuroprotective effects.

| Treatment Group | Neuronal Survival (%) | Cognitive Function Score |

|---|---|---|

| Control | 50 | 5 |

| AIT-082 (10 mg/kg) | 75 | 8 |

| AIT-082 (20 mg/kg) | 85 | 9 |

Antiviral Activity

AIT-082 was evaluated for its antiviral properties against influenza virus in vitro. Results indicated a significant reduction in viral titers, suggesting that the compound may inhibit viral entry or replication.

Propriétés

IUPAC Name |

potassium;4-[3-(6-oxo-1H-purin-9-yl)propanoylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O4.K/c21-11(19-10-3-1-9(2-4-10)15(23)24)5-6-20-8-18-12-13(20)16-7-17-14(12)22;/h1-4,7-8H,5-6H2,(H,19,21)(H,23,24)(H,16,17,22);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICLTPPSCUXHJT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])NC(=O)CCN2C=NC3=C2N=CNC3=O.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12KN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192564-13-9 | |

| Record name | Leteprinim potassium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192564139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LETEPRINIM POTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q06WU8JY4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.